2-(2,6-Difluorophenyl)propanoyl chloride
Description
2-(2,6-Difluorophenyl)propanoyl chloride is an organofluorine compound characterized by a propanoyl chloride functional group attached to a 2,6-difluorophenyl ring. The fluorine substituents at the ortho positions of the aromatic ring confer distinct electronic and steric properties, influencing its reactivity and stability. This compound is typically synthesized via the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂) or other chlorinating agents. Its primary applications lie in pharmaceutical and agrochemical synthesis, where it serves as an intermediate for acylations or nucleophilic substitutions, leveraging the electrophilicity of the carbonyl carbon.
Properties
Molecular Formula |
C9H7ClF2O |
|---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)propanoyl chloride |
InChI |
InChI=1S/C9H7ClF2O/c1-5(9(10)13)8-6(11)3-2-4-7(8)12/h2-5H,1H3 |
InChI Key |
WYEXVGIMZFBVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,6-Difluorophenyl)propanoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. In this process, 2,6-difluorobenzene is reacted with propanoyl chloride in the presence of an aluminum chloride (AlCl3) catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of 2-(2,6-Difluorophenyl)propanoyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 2-(2,6-difluorophenyl)propanoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Friedel-Crafts Acylation: The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under anhydrous conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Ketones: Formed by the reaction with aromatic compounds in Friedel-Crafts acylation.
Scientific Research Applications
2-(2,6-Difluorophenyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)propanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is facilitated by the electron-withdrawing effects of the difluorophenyl group, which increases the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and synthetic utility of 2-(2,6-difluorophenyl)propanoyl chloride can be contextualized by comparing it to structurally related acyl chlorides. Key differentiating factors include substituent electronic effects, steric hindrance, and susceptibility to side reactions. Below is a detailed analysis:
Reactivity with Thionyl Chloride
Unlike 2-(acetylamino)-3-[3',5'-di(tert-butyl)-4'-hydroxyphenyl]propanoic acid (Compound 1 in ), which undergoes oxidative dimerization to form biphenyl derivatives (e.g., compounds 2 and 3) under thionyl chloride conditions, 2-(2,6-difluorophenyl)propanoyl chloride is synthesized without such side reactions. The tert-butyl and hydroxyl groups in Compound 1 promote redox processes and steric hindrance, leading to undesired dimerization . In contrast, the smaller fluorine atoms in 2-(2,6-difluorophenyl)propanoyl chloride minimize steric clashes, allowing straightforward chlorination of the carboxylic acid precursor.
Substituent Electronic Effects
- Fluorine vs. tert-Butyl Groups : The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). tert-Butyl groups, being electron-donating, reduce electrophilicity and stabilize radical intermediates, as seen in .
- Fluorine vs. Chlorine/Methyl Substituents : Compared to 2,6-dichlorophenyl or 2,6-dimethylphenyl analogs, fluorine’s higher electronegativity and smaller size result in stronger inductive effects without significant steric bulk, favoring faster nucleophilic acyl substitutions.
Stability and Hydrolysis
Acyl chlorides are generally moisture-sensitive, but substituents modulate hydrolysis rates:
- 2-(2,6-Difluorophenyl)propanoyl chloride exhibits moderate stability due to fluorine’s inductive stabilization of the carbonyl group.
- Bulky tert-Butyl Derivatives (e.g., Compound 1 derivatives) may show reduced hydrolysis rates due to steric protection of the carbonyl, but this is offset by their propensity for redox side reactions .
- Non-Fluorinated Analogs (e.g., 2,6-dimethylpropanoyl chloride) hydrolyze faster due to weaker electron-withdrawing effects.
Data Table: Comparative Properties of Acyl Chlorides
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